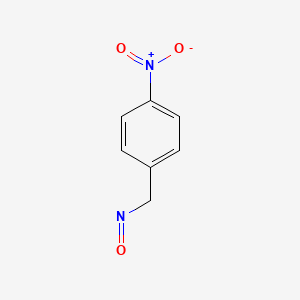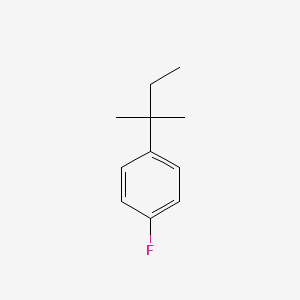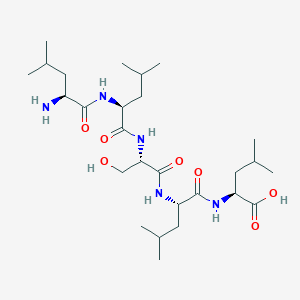![molecular formula C25H16O3S B14238775 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid CAS No. 625851-58-3](/img/structure/B14238775.png)
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid typically involves a series of reactions starting from anthracene. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl group onto the anthracene core . The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
科学的研究の応用
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
作用機序
The mechanism of action of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its photophysical properties are due to its ability to absorb and emit light, which is influenced by the electronic structure of the anthracene core and the attached functional groups .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is unique due to the presence of the acetylsulfanyl group, which can significantly influence its chemical reactivity and photophysical properties. This makes it distinct from other anthracene derivatives that lack this functional group .
特性
CAS番号 |
625851-58-3 |
|---|---|
分子式 |
C25H16O3S |
分子量 |
396.5 g/mol |
IUPAC名 |
10-[2-(4-acetylsulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C25H16O3S/c1-16(26)29-18-13-10-17(11-14-18)12-15-21-19-6-2-4-8-22(19)24(25(27)28)23-9-5-3-7-20(21)23/h2-11,13-14H,1H3,(H,27,28) |
InChIキー |
CFPGEJRDWCHBER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


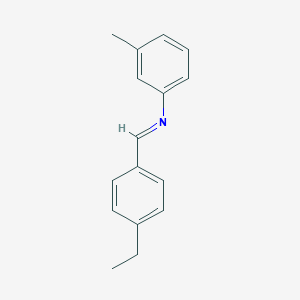
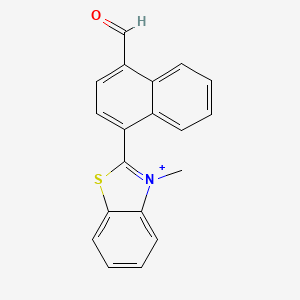
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
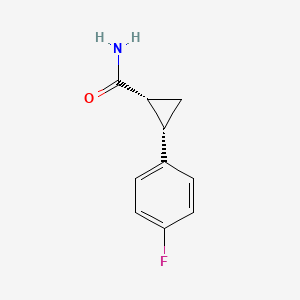
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
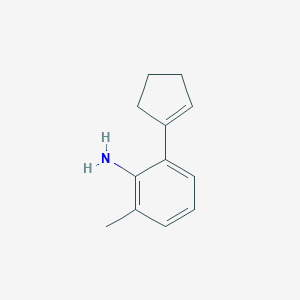
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
